molecular formula C7H10O2 B13164585 3-Acetylcyclobutane-1-carbaldehyde

3-Acetylcyclobutane-1-carbaldehyde

Cat. No.: B13164585
M. Wt: 126.15 g/mol
InChI Key: IDOTWDKQUGAGEV-UHFFFAOYSA-N
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Description

3-Acetylcyclobutane-1-carbaldehyde is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons where the carbon atoms are arranged in a ring structure. This compound is characterized by the presence of both an acetyl group and an aldehyde group attached to a cyclobutane ring. The molecular formula for this compound is C7H10O2.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Acetylcyclobutane-1-carbaldehyde can be achieved through various methods. One common approach involves the oxidation of corresponding alcohols or the dehydrogenation of alcohols using metal catalysts like copper. Another method includes the ozonolysis of alkenes, where the alkene reacts with ozone to form an ozonide, which is then reduced to yield the aldehyde .

Industrial Production Methods: In industrial settings, the production of aldehydes, including this compound, often involves the oxidation of primary alcohols or the dehydrogenation of alcohols over metal catalysts. These methods are preferred due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 3-Acetylcyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The acetyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under acidic or basic conditions.

Major Products:

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted cyclobutane derivatives.

Scientific Research Applications

3-Acetylcyclobutane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylcyclobutane-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The acetyl group can also participate in acetylation reactions, modifying the activity of biomolecules. These interactions can affect cellular pathways and biochemical processes .

Comparison with Similar Compounds

    Cyclobutane-1-carbaldehyde: Lacks the acetyl group, making it less reactive in certain substitution reactions.

    3-Acetylcyclopentanone: Contains a five-membered ring, which affects its chemical properties and reactivity.

    3-Acetylcyclohexanone: Contains a six-membered ring, leading to different steric and electronic effects.

Uniqueness: 3-Acetylcyclobutane-1-carbaldehyde is unique due to its four-membered ring structure, which introduces ring strain and influences its reactivity. The presence of both an acetyl and an aldehyde group allows for diverse chemical transformations and applications in various fields .

Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

3-acetylcyclobutane-1-carbaldehyde

InChI

InChI=1S/C7H10O2/c1-5(9)7-2-6(3-7)4-8/h4,6-7H,2-3H2,1H3

InChI Key

IDOTWDKQUGAGEV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(C1)C=O

Origin of Product

United States

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